BenchChemオンラインストアへようこそ!

BS-181 hydrochloride

CDK7 inhibition Kinase assay IC50

BS-181 hydrochloride is the first potent, selective, reversible CDK7 inhibitor. 42-fold selectivity over CDK2 avoids pan-CDK confounding (cf. roscovitine: 5-fold). Essential chemical probe for unambiguous CDK7 target engagement, benchmark for novel inhibitors, and washout/reversibility assays. Validated in breast cancer xenografts. Choose ≥98% purity for reproducible in vivo target validation.

Molecular Formula C22H33ClN6
Molecular Weight 417
CAS No. 1397219-81-6
Cat. No. B560122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS-181 hydrochloride
CAS1397219-81-6
Synonyms5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine; hydrochloride
Molecular FormulaC22H33ClN6
Molecular Weight417
Structural Identifiers
SMILESCC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
InChIInChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
InChIKeyNVIJWMOQODWNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





BS-181 Hydrochloride (CAS 1397219-81-6): A Selective CDK7 Inhibitor for Preclinical Oncology Research and Procurement


BS-181 hydrochloride is a synthetic pyrazolo[1,5-a]pyrimidine derivative that functions as a highly selective, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7), the catalytic subunit of CDK-activating kinase (CAK). It inhibits CAK activity with an IC50 of 21 nM in cell-free assays and demonstrates antitumor efficacy in vivo in human xenograft models [1]. As the first described potent and selective CDK7 inhibitor, BS-181 serves as a critical chemical probe for dissecting CDK7-dependent transcriptional regulation and cell cycle control, and as a preclinical benchmark compound for developing next-generation CDK7-targeted therapeutics [2].

BS-181 Hydrochloride: Why Substitution with Generic CDK Inhibitors Compromises Experimental Reproducibility in CDK7-Focused Studies


Substituting BS-181 with broad-spectrum CDK inhibitors (e.g., roscovitine, dinaciclib, SNS-032) or even more potent covalent CDK7 inhibitors (e.g., THZ1) introduces significant variability in target engagement and downstream biological outcomes. Unlike roscovitine—which inhibits CDK2, CDK5, CDK7, and CDK9 at overlapping low-micromolar concentrations—BS-181 exhibits a >40-fold selectivity window for CDK7 over other CDKs, with only CDK2 showing any inhibition below 1 μM [1]. This narrow off-target profile is essential for correctly attributing phenotypic effects to CDK7 inhibition, as even a 500-fold more potent transcriptional inhibitor like THZ1 may obscure the graded, pathway-specific responses observed with BS-181's reversible binding kinetics [2]. For researchers requiring precise CDK7 chemical probe activity without the confounding pleiotropy of pan-CDK inhibition, BS-181 remains the non-covalent benchmark standard.

BS-181 Hydrochloride: Quantitative Differentiation Against Key Comparators for Scientific Selection


BS-181 Exhibits 24-Fold Greater Potency for CDK7 Compared to Roscovitine and 3-Fold Greater Potency Compared to SNS-032

BS-181 inhibits CDK7 with an IC50 of 21 nM in a cell-free assay, whereas the pan-CDK inhibitor roscovitine (seliciclib) requires 510 nM to achieve the same effect, representing a 24-fold difference in potency [1]. Compared to SNS-032, a CDK2/7/9 inhibitor with a CDK7 IC50 of 62 nM [2], BS-181 demonstrates 3-fold greater target engagement potency at CDK7.

CDK7 inhibition Kinase assay IC50 Cell-free system

BS-181 Provides 42-Fold Selectivity for CDK7 over CDK2, Defining a Unique Therapeutic Window Versus Roscovitine's 5-Fold Selectivity

BS-181 demonstrates 42-fold selectivity for CDK7 (IC50 21 nM) over CDK2 (IC50 880 nM), the only other CDK inhibited below 1 μM [1]. In contrast, roscovitine exhibits only a 5-fold selectivity window between CDK7 (510 nM) and CDK2 (100 nM) [2], while the clinical candidate SNS-032 shows near-equipotent inhibition of CDK7 (62 nM) and CDK2 (38 nM) [3]. BS-181 shows no significant activity (IC50 > 3 μM) against CDK1, CDK4, CDK5, CDK6, or CDK9 [1].

Kinase selectivity CDK2 Off-target activity Chemical probe

BS-181 Demonstrates Extended In Vivo Half-Life (405 Minutes) Enabling Sustained Target Coverage in Murine Xenograft Models

Following intraperitoneal administration of 10 mg/kg in mice, BS-181 exhibits a plasma elimination half-life of 405 minutes (6.75 hours), substantially exceeding the half-life reported for roscovitine, which is approximately 30-60 minutes in similar murine models [1]. The measured plasma concentration of BS-181 at 15 minutes post-administration was 1,950 ng/mL (SEM = 203) [1]. This extended exposure correlates with dose-dependent tumor growth inhibition of 25% at 10 mg/kg/day and 50% at 20 mg/kg/day in MCF-7 xenografts [1].

Pharmacokinetics Half-life In vivo Xenograft Mice

BS-181 Induces Apoptosis in MCF-7 Breast Cancer Cells, Whereas Roscovitine Fails to Elicit Significant Apoptotic Response

In MCF-7 human breast cancer cells, BS-181 treatment for 24 hours induced a robust, concentration-dependent apoptotic response: 30% of cells stained positive for Annexin V at 25 μM BS-181, and 83% at 50 μM [1]. In stark contrast, roscovitine treatment under identical conditions produced no significant apoptosis, highlighting a critical functional divergence in downstream cell fate determination despite comparable growth inhibition IC50 values (BS-181: 20 μM; roscovitine: 13 μM in MCF-7 cells) [1].

Apoptosis Annexin V MCF-7 Breast cancer Cell cycle

BS-181 Inhibits Proliferation Across a Broad Panel of Cancer Cell Lines with IC50 Values Ranging from 11.5 to 37 μM, Comparable to Roscovitine

BS-181 exhibits concentration-dependent growth inhibition across a diverse panel of 16 cancer cell lines derived from breast, colorectal, lung, osteosarcoma, prostate, and liver tumors, with IC50 values ranging from 11.5 to 37 μM following 72-hour exposure [1]. This antiproliferative activity is quantitatively comparable to that of roscovitine (IC50 range: 8.0–33.5 μM) across the same panel, indicating that the enhanced biochemical selectivity of BS-181 does not compromise cellular efficacy [1]. Notably, in the MDA-MB-231 triple-negative breast cancer line, BS-181 achieves an IC50 of 15 μM, slightly outperforming roscovitine's 18 μM [1].

Antiproliferative Cancer cell lines IC50 Sulforhodamine B assay Growth inhibition

BS-181 Provides a Reversible, Non-Covalent CDK7 Inhibition Profile Distinct from the Irreversible Covalent Inhibitor THZ1

Both BS-181 and the covalent CDK7 inhibitor THZ1 downregulate CDK7-mediated phosphorylation of RNA polymerase II at Ser5, a marker of transcriptional inhibition. However, THZ1 exhibits 500-fold greater potency in this functional assay compared to BS-181 [1]. This potency difference stems from THZ1's irreversible covalent binding mechanism, which provides prolonged target engagement, whereas BS-181 acts as a reversible, ATP-competitive inhibitor with a more graded, concentration-dependent effect [2]. For studies requiring washout experiments, reversibility assessments, or acute interrogation of CDK7 function without permanent kinase inactivation, BS-181 offers a complementary tool profile.

Reversible inhibitor Covalent inhibitor THZ1 Transcription RNA polymerase II

Optimal Research Applications and Procurement Use Cases for BS-181 Hydrochloride Based on Quantitative Evidence


Preclinical CDK7 Target Validation in Hormone Receptor-Positive Breast Cancer Models

Based on the demonstrated induction of robust apoptosis in MCF-7 cells (30% Annexin V positive at 25 μM) [1] and the 50% tumor growth inhibition achieved at 20 mg/kg/day in MCF-7 xenografts [2], BS-181 is optimally suited for in vitro and in vivo target validation studies in estrogen receptor-positive breast cancer models. The compound's extended plasma half-life of 405 minutes [2] supports twice-daily dosing regimens for sustained target coverage.

Selectivity-Driven Chemical Probe Studies Dissecting CDK7 from CDK2 Functions

BS-181's 42-fold selectivity for CDK7 over CDK2 (IC50 21 nM vs 880 nM) [1] makes it the chemical probe of choice for experiments requiring unambiguous assignment of phenotypes to CDK7 rather than CDK2. This is particularly relevant given that roscovitine shows only 5-fold selectivity [2] and SNS-032 is actually more potent against CDK2 than CDK7 [3]. Researchers should use BS-181 at concentrations below 1 μM to maintain CDK2-sparing conditions.

Reference Compound for Benchmarking Next-Generation CDK7 Inhibitors

As the first described potent and selective CDK7 inhibitor [1], BS-181 serves as an essential reference standard for benchmarking novel CDK7-targeted compounds. Its well-characterized biochemical potency (CDK7 IC50 = 21 nM) [2], selectivity profile (only CDK2 inhibited below 1 μM among 69 kinases tested) [2], and in vivo pharmacokinetic parameters [2] provide a validated baseline against which improved inhibitors can be quantitatively compared.

Reversible CDK7 Inhibition for Washout and Acute Response Studies

In contrast to the covalent inhibitor THZ1, which exhibits 500-fold greater potency in transcriptional inhibition assays [1], BS-181 functions as a reversible, ATP-competitive inhibitor [2]. This property makes BS-181 the appropriate tool for washout experiments, reversibility assessments, and studies investigating acute versus chronic CDK7 inhibition effects. The graded, concentration-dependent inhibition profile of BS-181 also facilitates dose-response characterization of CDK7-dependent transcriptional programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for BS-181 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.